3-Methoxyisoquinolin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxyisoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-8-4-9(11)3-2-7(8)6-12-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMBLPLMOHZYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CC(=CC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxyisoquinolin 6 Amine and Derivatives
Regioselective Functionalization Strategies for 3-Methoxyisoquinolin-6-amine Synthesis
Introduction of the Methoxy (B1213986) Group at the 3-Position
The introduction of a methoxy group at the 3-position of the isoquinoline (B145761) core is a critical step in the synthesis of this compound. This transformation can be achieved through several synthetic routes, primarily involving the O-methylation of an isoquinolin-3-ol precursor or the nucleophilic substitution of a 3-haloisoquinoline.
One common strategy begins with the synthesis of the corresponding isoquinolin-3-ol. This intermediate can then be methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Alternatively, a 3-haloisoquinoline, such as 3-chloroisoquinoline, can serve as a precursor. The methoxy group is introduced via a nucleophilic aromatic substitution reaction with sodium methoxide. This reaction often requires elevated temperatures and is influenced by the nature of the halogen and any other substituents on the isoquinoline ring. For instance, a convenient and efficient synthetic route to 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives has been reported, which involves the carboxylation of 4-methoxy-2-methylbenzonitrile, conversion to the acid chloride, and subsequent acid-promoted cyclization. researchgate.net
The following table summarizes various methodologies for the introduction of a methoxy group at the 3-position of an isoquinoline ring system.
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| Isoquinolin-3-ol | Dimethyl sulfate, K2CO3, Acetone, reflux | 3-Methoxyisoquinoline (B3108412) | High | nih.gov |
| 3-Chloroisoquinoline | Sodium methoxide, Methanol (B129727), reflux | 3-Methoxyisoquinoline | Good | vulcanchem.com |
| 2-Cyano-5-methoxy-phenylacetyl chloride | Acid-promoted cyclization | 1-Chloro-6-methoxy-isoquinolin-3-ol | Improved overall yield | researchgate.net |
Amination Reactions for C-N Bond Formation at the 6-Position
The installation of an amino group at the 6-position of the 3-methoxyisoquinoline scaffold is another key transformation. This is typically achieved either through the reduction of a nitro group or by modern cross-coupling reactions.
The classical approach involves the nitration of the 3-methoxyisoquinoline core, followed by the reduction of the resulting 6-nitroisoquinoline. The regioselectivity of the nitration step is directed by the existing methoxy group and the nitrogen atom of the isoquinoline ring. Subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. Industrial-scale synthesis of related compounds like 3-Chloroisoquinolin-6-amine (B1473467) often employs selective hydrogenation using a palladium on carbon (Pd/C) catalyst. vulcanchem.com
More contemporary methods, such as the Buchwald-Hartwig amination, offer a direct route to the 6-amino functionality from a 6-haloisoquinoline precursor. This palladium-catalyzed cross-coupling reaction utilizes an amine source, such as ammonia (B1221849) or a protected amine, to form the C-N bond. This method is known for its high functional group tolerance and generally good yields. For example, palladium-catalyzed Buchwald-Hartwig aminations of various quinolinequinone derivatives have been shown to give excellent yields of novel 6-arylamino derivatives. researchgate.net
Below is a comparison of different amination methods for the 6-position of the isoquinoline ring.
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 3-Methoxy-6-nitroisoquinoline | SnCl2, HCl, Ethanol, reflux | This compound | Good to High | researchgate.net |
| 1,3-Dichloro-6-nitroisoquinoline | 10% Pd/C, H2, THF, 45°C | 3-Chloroisoquinolin-6-amine | Not specified | vulcanchem.com |
| 6-Bromo-3-methoxyisoquinoline | Benzophenone (B1666685) imine, Pd(OAc)2, BINAP, NaOtBu, Toluene, reflux; then H+ | This compound | 89% (for a related system) | |
| Quinoline- and isoquinoline-N-oxides | Amines, Triflic anhydride (B1165640), Acetonitrile (B52724), 0°C to rt | 2- and 1-aminoquinolines and isoquinolines | Not specified | researchgate.net |
Advanced Catalytic Approaches in 3-Methoxyisoquinoline Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The synthesis of 3-methoxyisoquinolines is no exception, with several advanced catalytic approaches being developed for the construction and derivatization of the isoquinoline scaffold.
Transition Metal-Catalyzed C-H Activation for Isoquinoline Derivatization
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including isoquinolines. researchgate.netmdpi.com This strategy avoids the need for pre-functionalized starting materials, thus improving atom and step economy. researchgate.net Rhodium and ruthenium catalysts have been extensively used for the C-H activation of isoquinolines, allowing for the introduction of various substituents. researchgate.netresearchgate.net
The regioselectivity of C-H activation is often controlled by a directing group. For the synthesis of specifically substituted isoquinolines, the choice of the directing group is paramount. For example, rhodium(III)-catalyzed C-H/N-H bond functionalization of N-aryl amidines with cyclic 2-diazo-1,3-diones has been used for the selective synthesis of aminoisoquinolines. rsc.org
The following table highlights some transition metal-catalyzed C-H activation strategies relevant to isoquinoline synthesis.
| Catalyst System | Reaction Type | Substrates | Product | Reference |
| Rh(III) | C-H/N-H Annulation | Oxadiazolone and iodonium (B1229267) ylide | Fused-isoquinoline | mdpi.com |
| Ru(II) | Oxidative Annulation | N-methoxy-N-methylamides and styrenes | Isoquinolinones | rsc.org |
| Co(III) | C-H/N-H Functionalization | Amidines and diazo compounds | 1-Aminoisoquinolines | rsc.org |
| Rh(III) | C-H Activation/Annulation | N-methoxybenzamides and iodonium ylide | Dihydrophenanthridines | mdpi.com |
Oxidative Cyclization Methodologies for Isoquinoline Ring Construction
Oxidative cyclization reactions provide a direct and efficient means to construct the isoquinoline ring system from acyclic precursors. These methods often involve the formation of one or more C-C or C-N bonds in a single step.
One notable example is the rhodium-catalyzed oxidative coupling of aryl aldimines with alkynes, which affords 3,4-disubstituted isoquinolines with high regioselectivity. researchgate.net Another powerful technique is the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes, which can lead to the formation of polysubstituted isoquinoline N-oxides. acs.org These N-oxides can then be deoxygenated to furnish the corresponding isoquinolines. This method proceeds through an intramolecular oxidative cyclization, and the choice of oxidant, such as phenyliodine bis(trifluoroacetate) (PIFA), is critical for the reaction's success. acs.org
The table below summarizes key oxidative cyclization methods for isoquinoline synthesis.
| Catalyst/Reagent | Precursors | Product Type | Key Features | Reference |
| Rh(III) catalyst | Aryl aldimines and internal alkynes | 3,4-Disubstituted isoquinolines | High regioselectivity, good yield | researchgate.net |
| Phenyliodine bis(trifluoroacetate) (PIFA) | o-Vinylaryl ketoximes | Polysubstituted isoquinoline N-oxides | Intramolecular oxidative cyclization | acs.org |
| Cu(I) catalyst | (E)-2-Alkynylaryl oxime derivatives | Isoquinolines and isoquinoline N-oxides | Performed in water, no organic solvent | researchgate.net |
| Rh(III) catalyst | Oximes and diazo compounds | Multisubstituted isoquinoline N-oxides | Intermolecular annulation, mild conditions | researchgate.netorganic-chemistry.org |
Photochemical and Electrocyclic Strategies in Isoquinoline Synthesis
Photochemical and electrocyclic reactions offer unique pathways for the construction of the isoquinoline nucleus, often under mild conditions. These methods rely on the principles of pericyclic reactions and photochemistry to achieve ring closure.
A notable photochemical approach is the irradiation of 1-methoxy-2-azabuta-1,3-dienes in a neutral medium, which leads to the formation of isoquinolines. unirioja.es This photocyclization reaction proceeds through a 6π-electrocyclic ring closure of the azadiene, followed by aromatization. The reaction of cyclopalladated arylimines with acrylonitrile, followed by thermolysis, also gives isoquinolines through an electrocyclic ring-forming process and subsequent elimination. researchgate.net
Asymmetric synthesis of isoquinoline derivatives can be achieved through the photoinduced electrocyclic ring closure of chiral aromatic enehydrazides. researchgate.net This method allows for the stereoselective construction of dihydroisoquinolones, which can be further converted to tetrahydroisoquinolines. researchgate.net
The following table outlines these modern synthetic strategies.
| Method | Precursors | Key Intermediate/Step | Product Type | Reference |
| Photocyclization | 1-Methoxy-2-azabuta-1,3-dienes | 6π-Electrocyclic ring closure | Isoquinolines | unirioja.es |
| Asymmetric Photoinduced Electrocyclic Ring Closure | Chiral aromatic enehydrazides | Photoinduced ring closure | 3-Aryl dihydroisoquinolones | researchgate.net |
| Thermolysis of Cyclopalladated Arylimines | Cyclopalladated arylimines and acrylonitrile | Electrocyclic ring formation | Isoquinolines | researchgate.net |
| Rhodium-catalyzed C-H bond activation | Aromatic ketoximes and alkynes | Intramolecular electrocyclization and aromatization | Substituted isoquinoline derivatives | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical syntheses that are more environmentally benign. rroij.com Applying these principles to the synthesis of this compound can lead to more sustainable and efficient processes.
Key green chemistry principles applicable to this synthesis include:
Prevention: It is better to prevent waste than to treat or clean up waste after it has been created.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.com
Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.org
Reduce Derivatives: Unnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. acs.org
In the context of this compound synthesis, employing catalytic methods like C-H activation and Buchwald-Hartwig amination improves atom economy and reduces the need for stoichiometric reagents. researchgate.netrsc.org The use of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can minimize waste and reduce the use of solvents and energy. nih.gov Furthermore, exploring the use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave irradiation or mechanochemistry, can significantly enhance the sustainability of the synthesis. rsc.orgnih.gov
The following table illustrates the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Utilizing one-pot syntheses to minimize waste generation between steps. nih.gov |
| Atom Economy | Employing addition reactions like cyclizations and C-H functionalization over substitution reactions. researchgate.netacs.org |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like dimethyl sulfate with greener alternatives where possible. nih.gov |
| Safer Solvents and Auxiliaries | Using water as a solvent in catalytic reactions, as demonstrated in some isoquinoline syntheses. researchgate.net |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption. nih.gov |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the isoquinoline core. rroij.com |
| Reduce Derivatives | Using direct amination methods like Buchwald-Hartwig to avoid protection/deprotection steps. researchgate.net |
| Catalysis | Employing transition metal catalysts for C-H activation and cross-coupling reactions to improve efficiency and reduce waste. acs.org |
Chemical Reactivity and Derivatization Studies of 3 Methoxyisoquinolin 6 Amine
Reactivity of the Aromatic Amino Group at the 6-Position
The primary aromatic amino group at the 6-position of the isoquinoline (B145761) ring is a key site for derivatization, enabling the introduction of a wide array of functionalities.
Acylation and Sulfonylation Reactions for Amide and Sulfonamide Formation
The amino group of 3-methoxyisoquinolin-6-amine readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating bioisosteres of amides with potentially improved properties. nih.gov
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base, yields N-(3-methoxyisoquinolin-6-yl) amides. google.commasterorganicchemistry.comorganic-chemistry.org The formation of an amide bond is a cornerstone of organic synthesis. sioc-journal.cn These reactions can be catalyzed by various reagents to improve efficiency and yield. organic-chemistry.org
Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides. ekb.egnih.gov This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The resulting sulfonamides are an important class of compounds with a broad spectrum of biological activities. ekb.egresearchgate.net
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Acyl Chloride | Amide |
| This compound | Sulfonyl Chloride | Sulfonamide |
Diazotization and Subsequent Transformations
The primary aromatic amine at the 6-position can be converted into a diazonium salt, a versatile intermediate for introducing a variety of substituents. byjus.comaccessscience.com This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. masterorganicchemistry.comresearchgate.netscribd.comarizona.edu
The resulting diazonium salt can undergo a range of subsequent reactions, most notably the Sandmeyer reaction, to introduce halides (Cl, Br), cyanide (CN), and other groups. byjus.comwikipedia.orgnih.govorganic-chemistry.org The Sandmeyer reaction involves the reaction of the diazonium salt with a copper(I) salt. byjus.comwikipedia.org For instance, reaction with CuCl or CuBr introduces a chloro or bromo substituent, respectively. masterorganicchemistry.com
Table 2: Diazotization and Subsequent Reactions
| Starting Material | Reaction | Reagent(s) | Product |
|---|---|---|---|
| This compound | Diazotization | NaNO₂, HCl (0-5 °C) | 3-Methoxyisoquinolin-6-diazonium chloride |
| 3-Methoxyisoquinolin-6-diazonium chloride | Sandmeyer Reaction | CuCl | 6-Chloro-3-methoxyisoquinoline |
| 3-Methoxyisoquinolin-6-diazonium chloride | Sandmeyer Reaction | CuBr | 6-Bromo-3-methoxyisoquinoline |
| 3-Methoxyisoquinolin-6-diazonium chloride | Sandmeyer-type Reaction | KI | 6-Iodo-3-methoxyisoquinoline |
Reductive Amination and Alkylation Strategies
The amino group can also be functionalized through reductive amination and direct alkylation to introduce alkyl substituents.
Reductive Amination: This method involves the reaction of the amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comkuleuven.be This one-pot procedure is a widely used method for amine synthesis. wikipedia.orgorganic-chemistry.org
Alkylation: Direct alkylation of the amino group with alkyl halides can also be employed to introduce alkyl groups. google.comnih.gov However, this method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com
Transformations Involving the Methoxy (B1213986) Group at the 3-Position
The methoxy group at the 3-position of the isoquinoline ring offers another site for chemical modification, primarily through cleavage of the ether bond.
O-Demethylation Reactions and Phenolic Derivative Synthesis
Cleavage of the methoxy group, a process known as O-demethylation, yields the corresponding phenolic derivative, 6-aminoisoquinolin-3-ol. This transformation is significant as phenolic compounds are known for a variety of biological activities and can serve as precursors for further derivatization. nih.govmdpi.com
Several reagents can effect O-demethylation, with boron tribromide (BBr₃) being a common and effective choice for cleaving aryl methyl ethers. chem-station.comcommonorganicchemistry.com The reaction is typically performed in a solvent like dichloromethane (B109758) at low temperatures. chem-station.com Other reagents such as hydrobromic acid (HBr) at elevated temperatures can also be used. chem-station.commasterorganicchemistry.com In some cases, demethylation can occur during other reactions, such as Friedel-Crafts acylations, particularly when Lewis acids like aluminum chloride are used at elevated temperatures. beilstein-journals.orgnih.gov
Table 3: O-Demethylation Reagents and Conditions
| Reagent | Typical Conditions |
|---|---|
| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature |
| Hydrobromic acid (HBr) | Acetic acid, reflux |
| Aluminum chloride (AlCl₃) | Elevated temperatures |
Ether Cleavage and Exchange Reactions
The cleavage of the ether bond in this compound is a key transformation. masterorganicchemistry.comlongdom.orglibretexts.orgpressbooks.pub Strong acids are typically required to protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org For aryl alkyl ethers, this cleavage generally produces a phenol (B47542) and an alkyl halide. libretexts.org
While direct ether exchange reactions on this specific molecule are not widely reported, the principle of ether cleavage opens up possibilities for introducing other alkoxy groups. Following demethylation to the phenol, a new ether linkage can be formed via Williamson ether synthesis, reacting the phenoxide with an appropriate alkyl halide.
Heterocyclic Ring System Modifications and Annulations
The isoquinoline core of this compound serves as a versatile template for the construction of more complex, multi-ring structures. The inherent reactivity of both the pyridine (B92270) and benzene (B151609) rings, activated by the substituents, allows for various annulation strategies.
The this compound molecule is a prime candidate for the synthesis of fused polycyclic systems, a common motif in biologically active compounds. The amino group at the 6-position can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. For instance, similar to other amino-substituted heterocycles, it can be reacted with bifunctional reagents to build additional rings. google.com.na One common strategy involves the reaction of an amino group with a compound like guanidine (B92328) to form a fused pyrimidine (B1678525) ring. google.com.na
Furthermore, the isoquinoline framework itself can participate in cycloaddition or electrocyclization reactions to generate novel polycyclic structures. conicet.gov.arresearchgate.net Methodologies such as intramolecular cyclization are key to forming these fused systems. vulcanchem.com The strategic placement of the amino and methoxy groups can influence the regioselectivity of these annulation reactions, directing the formation of specific isomers.
Table 1: Examples of Potential Fused Heterocyclic Systems Derived from this compound
| Fused Ring System | Potential Synthetic Strategy | Resulting Polycyclic Core |
| Pyrimidine | Reaction of the 6-amino group with guanidine or its salts. google.com.na | Pyrimido[5,4-c]isoquinoline |
| Imidazole | Condensation of the 6-amino group with an α-haloketone followed by cyclization. | Imidazo[4,5-g]isoquinoline |
| Triazole | Diazotization of the 6-amino group followed by reaction with an active methylene (B1212753) compound. | Triazolo[4,5-g]isoquinoline |
| Pyrrole (B145914) | Paal-Knorr synthesis involving a diketone reacting with the 6-amino group. | Pyrrolo[2,3-g]isoquinoline |
| Oxazole/Thiazole | Acylation of the amino group followed by cyclization with a dehydrating/sulfurating agent. | Oxazolo/Thiazolo[5,4-g]isoquinoline |
This table presents theoretical examples based on established heterocyclic synthesis methods.
Hydrogenation of the isoquinoline ring system yields tetrahydroisoquinolines, which possess one or more stereogenic centers. The control of stereochemistry during these transformations is critical for accessing specific, enantiomerically pure compounds, which is often a requirement for biologically active molecules. Stereoselective reactions are designed to preferentially form one stereoisomer over another. masterorganicchemistry.com
The synthesis of hydrogenated derivatives of this compound can be achieved through methods like catalytic asymmetric hydrogenation. This process often involves chiral catalysts, such as those based on iridium or rhodium, which can induce facial selectivity in the addition of hydrogen across the C=N double bond of the dihydroisoquinoline intermediate, leading to a high enantiomeric excess of one enantiomer. nih.gov
Once the chiral tetrahydroisoquinoline core is established, further stereoselective modifications can be performed. These transformations create additional stereocenters with a high degree of control. msu.edu For example, a diastereoselective photoinduced 6π-electrocyclic ring closure has been used to synthesize 3-aryl-substituted tetrahydroisoquinolines, demonstrating a method where remote chiral centers can influence the stereochemical outcome of a reaction. researchgate.net
Table 2: Potential Stereoselective Reactions on Hydrogenated this compound Derivatives
| Reaction Type | Description | Potential Product Stereochemistry |
| Asymmetric Hydrogenation | Reduction of the isoquinoline C=N bond using a chiral catalyst to create a stereocenter at C1. nih.gov | (R)- or (S)-3-methoxy-6-amino-1,2,3,4-tetrahydroisoquinoline |
| Diastereoselective Alkylation | Introduction of a substituent at a position adjacent to an existing stereocenter, where the existing center directs the approach of the electrophile. | Creation of a second stereocenter with syn or anti configuration relative to the first. |
| Hydroboration-Oxidation | Anti-Markovnikov addition of a borane (B79455) reagent across a double bond (if present on a substituent), followed by oxidation to an alcohol, creating new stereocenters. msu.edu | Typically syn-addition of H and OH groups. |
| Photoinduced Electrocyclization | Light-induced 6π-electrocyclic ring closure of a suitably derivatized precursor to form a new fused ring with controlled stereochemistry. researchgate.net | Stereochemistry determined by the geometry of the acyclic precursor and the conrotatory/disrotatory nature of the cyclization. conicet.gov.ar |
This table outlines potential transformations based on established stereoselective methodologies.
Fusion with Other Heterocycles to Form Polycyclic Systems
Investigations into the Tautomerism and Isomerization of this compound Derivatives
The structural dynamics of this compound and its derivatives are influenced by tautomerism and isomerization, phenomena that can significantly affect their chemical properties and reactivity.
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. In derivatives of this compound, several tautomeric forms are possible. The most prominent is the amino-imino tautomerism associated with the 6-amino group. The equilibrium between the aromatic amine form (6-amino) and the non-aromatic imine form (6-imino-5,6-dihydro) is a key consideration. In most cases, the amino form is significantly more stable due to the preservation of the aromaticity of the benzene ring. Studies on related N-heterocycles, such as 1-benzamidoisoquinolines, have demonstrated the existence of such amide-enamine equilibria, which are analogous to the amino-imino tautomerism. nih.gov
Another potential tautomerism is the lactam-lactim equilibrium. While this compound itself does not exhibit this, its derivatives where the 3-methoxy group is hydrolyzed to a hydroxyl group would exist as 3-hydroxyisoquinolin-6-amine. This species would be in equilibrium with its isoquinolin-3-one tautomer. The position of this equilibrium is highly dependent on the solvent and substituents. Computational studies on similar heterocyclic systems have been used to predict the relative stability of different tautomers, showing that solvent effects can influence which form is favored. nih.govmdpi.com
Table 3: Potential Tautomeric Forms of this compound Derivatives
| Tautomerism Type | Derivative | Tautomeric Forms | Predominant Form (General) |
| Amino-Imino | This compound | Aromatic 6-amino form <=> Quinoid 6-imino form | 6-Amino form (due to aromatic stability) |
| Lactam-Lactim | 3-Hydroxyisoquinolin-6-amine (hydrolyzed derivative) | 3-Hydroxy (lactim) form <=> 3-Oxo (lactam) form | Lactam form is often more stable for related isoquinolinones. |
This table illustrates the principal tautomeric equilibria for the parent compound and its hydrolyzed derivative.
Isomerization refers to the process by which a molecule is transformed into an isomer with a different arrangement of atoms. For this compound, positional isomerism is a key consideration. The biological and chemical properties of the molecule are highly dependent on the substitution pattern on the isoquinoline ring.
For example, changing the position of the substituents creates distinct isomers such as 1-Methoxyisoquinolin-6-amine bldpharm.com, 6-Methoxyisoquinolin-3-amine chemscene.com, and 6-Methylisoquinolin-1-amine. Each of these isomers exhibits unique spectral properties and reactivity profiles. The position of the electron-donating methoxy and amino groups alters the electron density at different points in the ring system, affecting its susceptibility to electrophilic or nucleophilic attack. For instance, a methoxy group at C1 would have a different electronic influence on the nitrogen atom and the C3 position compared to a methoxy group at C3.
Table 4: Comparison of Selected Positional Isomers
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
| This compound | 1374651-51-0 bldpharm.com | C₁₀H₁₀N₂O | Methoxy group at C3. |
| 1-Methoxyisoquinolin-6-amine | 347146-47-8 bldpharm.com | C₁₀H₁₀N₂O | Methoxy group at C1. |
| 6-Methoxyisoquinolin-3-amine | 28970-68-5 chemscene.com | C₁₀H₁₀N₂O | Positions of methoxy and amine groups are swapped. |
This table highlights the structural differences between the title compound and some of its positional isomers.
Computational and Theoretical Investigations of 3 Methoxyisoquinolin 6 Amine
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. openmedicinalchemistryjournal.com Conformational analysis, a key component of this, focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org
Computational drug design methodologies are broadly categorized as either ligand-based or structure-based. nih.gov
Ligand-Based Approaches: When the three-dimensional structure of a biological target is unknown, ligand-based methods are employed. openmedicinalchemistryjournal.com These techniques rely on analyzing a set of molecules known to be active to deduce the necessary structural features for bioactivity. unimi.it For 3-Methoxyisoquinolin-6-amine, this would involve comparing its structure to other known bioactive compounds to build pharmacophore models or develop quantitative structure-activity relationships (QSAR). frontiersin.org
Structure-Based Approaches: If the 3D structure of a target protein is available, structure-based methods like molecular docking can be used. openmedicinalchemistryjournal.com These methods predict the preferred orientation of a ligand when bound to a target, helping to understand binding mechanisms. openmedicinalchemistryjournal.com In this context, this compound could be docked into the active sites of various enzymes or receptors to predict its binding affinity and mode of interaction.
The integration of both ligand- and structure-based methods often yields more reliable and efficient outcomes in drug design by leveraging information from both the ligand and its protein target. nih.gov
The flexibility of a molecule is a critical determinant of its biological activity, as it governs the ability to adopt the optimal conformation for binding to a receptor. Conformational analysis involves studying the energy levels associated with different three-dimensional arrangements of a molecule. libretexts.org For this compound, the primary source of flexibility is the rotation around the C-O bond of the methoxy (B1213986) group.
Computational methods can systematically explore the conformational space by rotating this bond and calculating the potential energy of each resulting conformer. This process helps identify low-energy, stable conformations that are more likely to exist. acs.orgnih.gov The results of such an analysis can be presented in a potential energy surface map or a data table.
Interactive Table 1: Hypothetical Conformational Energy Profile of this compound
This table illustrates the type of data generated from a conformational analysis, showing the relative energy as a function of the dihedral angle of the methoxy group.
| Dihedral Angle (C2-C3-O-CH3) | Relative Energy (kcal/mol) | Conformation Stability |
| 0° | 2.5 | Eclipsed (Unstable) |
| 60° | 0.2 | Gauche (Stable) |
| 120° | 2.3 | Eclipsed (Unstable) |
| 180° | 0.0 | Anti (Most Stable) |
Ligand-Based and Structure-Based Computational Approaches
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. wikipedia.org These methods are used to predict molecular structure, stability, and reactivity. mdpi.com
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely used to optimize molecular geometries and predict various properties. mdpi.comnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine key electronic descriptors. mdpi.commdpi.com
These calculations can yield information on:
Optimized Molecular Geometry: The most stable 3D structure with the lowest energy. colab.ws
Atomic Charges: The distribution of electron density across the molecule, which helps identify electropositive and electronegative sites.
Molecular Electrostatic Potential (MEP): A map that illustrates the charge distribution and is used to predict how a molecule will interact with other species. nih.gov
Thermodynamic Properties: Such as enthalpy of formation and Gibbs free energy. nrel.gov
Interactive Table 2: Illustrative DFT-Calculated Properties for this compound
This table provides examples of typical parameters obtained from DFT calculations for an organic molecule.
| Property | Hypothetical Value | Significance |
| Total Energy (Hartree) | -630.5 | Indicates the overall stability of the molecule. |
| Dipole Moment (Debye) | 2.8 | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Charge on N(amine) | -0.45 e | Suggests this nitrogen atom is a potential hydrogen bond acceptor or nucleophilic site. |
| Mulliken Charge on H(amine) | +0.25 e | Suggests these hydrogen atoms are potential hydrogen bond donors. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgufla.br
HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
LUMO: Represents the lowest energy orbital capable of accepting electrons and is associated with a molecule's ability to accept electrons (electrophilicity). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. mdpi.comresearchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, a high HOMO density on the amino group would suggest its role in nucleophilic reactions.
Interactive Table 3: Example Frontier Molecular Orbital Data for this compound
This table presents hypothetical FMO energy values, which are used to assess chemical reactivity.
| Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.6 | Indicates kinetic stability and chemical reactivity. A larger gap implies higher stability. mdpi.com |
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds. nih.gov
A QSAR study on a series of isoquinoline (B145761) derivatives, including this compound, would involve these steps:
Data Set Collection: Assembling a group of structurally related compounds with measured biological activity. nih.gov
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be categorized as constitutional, topological, physicochemical (e.g., LogP), or electronic (e.g., HOMO/LUMO energies). nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates the descriptors with biological activity. analis.com.my
Model Validation: Rigorously testing the model's robustness and predictive power using internal and external validation techniques. researchgate.net
The resulting QSAR equation can highlight which molecular properties are crucial for the desired activity, thereby guiding the design of more potent analogs. nih.gov
Interactive Table 4: Hypothetical Descriptors for a QSAR Analysis of Isoquinoline Analogs
This table shows a sample of molecular descriptors that would be calculated for a QSAR study.
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) | Predicted Activity (pIC50) |
| Analog 1 (this compound) | 174.20 | 1.83 | 48.14 Ų | 6.5 |
| Analog 2 (3-Hydroxyisoquinolin-6-amine) | 160.17 | 1.25 | 68.36 Ų | 6.2 |
| Analog 3 (3,6-Dimethoxyisoquinoline) | 189.21 | 2.10 | 30.69 Ų | 5.9 |
| Analog 4 (3-Methoxyisoquinolin) | 159.19 | 2.01 | 21.26 Ų | 5.1 |
2D and 3D QSAR Model Development for Isoquinoline Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. d-nb.infosemanticscholar.org These models are pivotal in predicting the activity of novel compounds and guiding the design of more potent analogs. d-nb.info Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been instrumental in studying isoquinoline derivatives. semanticscholar.orgresearchgate.net
2D-QSAR models utilize descriptors derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. d-nb.info For isoquinoline analogs, these models can be developed using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). semanticscholar.org The goal is to establish a linear or non-linear equation that links the descriptors to the observed biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of atoms. semanticscholar.orgresearchgate.net These techniques require the alignment of the molecules in a common coordinate system, which can be achieved through molecular docking. researchgate.net CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA includes additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. semanticscholar.orgresearchgate.net The resulting contour maps from these analyses highlight regions where modifications to the chemical structure could enhance or diminish biological activity. For instance, a 3D-QSAR study on a series of isoquinoline derivatives might reveal that a bulky substituent at a particular position is favorable for activity, while a polar group in another region is detrimental.
The development of robust QSAR models involves several stages: data collection, calculation of molecular descriptors, model generation using statistical techniques, and rigorous validation. d-nb.info Validation is a critical step to ensure the predictive power of the model, often involving internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model development. d-nb.info
Table 1: Comparison of QSAR Modeling Techniques
| Feature | 2D-QSAR | 3D-QSAR (CoMFA/CoMSIA) |
|---|---|---|
| Input Data | 2D molecular structure and biological activity (e.g., pIC50) | 3D molecular structures (aligned) and biological activity |
| Descriptors | Topological, electronic, and physicochemical properties | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields |
| Alignment | Not required | Crucial for model accuracy |
| Output | Mathematical equation relating descriptors to activity | 3D contour maps indicating favorable and unfavorable regions |
| Primary Use | Predicting activity of new compounds based on structural features | Guiding lead optimization by visualizing structure-activity relationships |
Ligand Efficiency and Lipophilic Efficiency Analysis
In the process of drug discovery, it is not sufficient for a compound to be potent; it must also possess drug-like properties. drugtargetreview.com Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are metrics used to assess the quality of a compound, balancing potency against molecular size and lipophilicity. drugtargetreview.comwikipedia.org
Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom). It is a useful parameter for comparing compounds of different sizes and helps in identifying small, efficient fragments that can be developed into larger, more potent molecules.
Lipophilic Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity, typically measured as logP or logD. wikipedia.orggardp.org The formula for LiPE is generally given as pIC50 - logP. wikipedia.org High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. researchgate.net Therefore, a higher LLE value is desirable, as it indicates that the compound achieves its potency without excessive lipophilicity. wikipedia.org An LLE value greater than 5 or 6 is often considered a benchmark for a quality lead compound. wikipedia.org For example, a medicinal chemistry program might prioritize a series of isoquinoline analogs that demonstrate a significant increase in LLE during optimization, indicating that potency is being improved through specific, favorable interactions rather than a general increase in greasiness. researchgate.net
The analysis of these efficiency metrics is crucial during the hit-to-lead and lead optimization phases of drug discovery to ensure that the development of potent compounds does not come at the cost of poor physicochemical properties. drugtargetreview.com
Table 2: Key Efficiency Metrics in Drug Discovery
| Metric | Formula | Desired Value | Significance |
|---|---|---|---|
| Ligand Efficiency (LE) | ΔG / N (where ΔG is binding free energy and N is the number of heavy atoms) | Higher | Indicates greater binding efficiency per atom. |
| Lipophilic Efficiency (LLE/LiPE) | pIC50 - logP | Higher (often > 5) | Balances potency with lipophilicity to avoid undesirable drug properties. wikipedia.org |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide atomic-level insights into how a ligand like this compound might interact with a biological target. nih.govnumberanalytics.comopenaccessjournals.com
Prediction of Binding Modes and Interactions with Macromolecular Targets
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. numberanalytics.comopenaccessjournals.comglobalresearchonline.net This process involves sampling a large number of possible conformations of the ligand within the binding site of the macromolecule and then using a scoring function to rank them. numberanalytics.com The output of a docking study is a set of predicted binding poses and their corresponding binding energies. globalresearchonline.net
For this compound, docking studies could be used to predict its binding mode within the active site of a target protein. The results would highlight key intermolecular interactions, such as:
Hydrogen bonds: The amine and methoxy groups of the ligand could act as hydrogen bond donors or acceptors.
Hydrophobic interactions: The isoquinoline ring system could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. mdpi.com
Pi-stacking interactions: The aromatic ring of the isoquinoline could form pi-pi or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These predicted interactions are crucial for understanding the basis of the ligand's activity and for designing modifications to improve its binding affinity and selectivity. numberanalytics.com
Analysis of Ligand-Receptor Stability and Dynamics
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a more realistic representation of the biological system. nih.gov
By running an MD simulation on the docked complex of this compound and its target, researchers can:
Assess the stability of the binding pose: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored over the course of the simulation. A stable RMSD suggests that the ligand remains in its binding pocket. uinjkt.ac.id
Analyze the flexibility of the complex: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained upon ligand binding. uinjkt.ac.id
Investigate the persistence of key interactions: The hydrogen bonds and other interactions predicted by docking can be monitored to see if they are maintained throughout the simulation. uinjkt.ac.id
Calculate binding free energies: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov
The insights gained from MD simulations are invaluable for confirming the stability of the predicted binding mode and for understanding the dynamic nature of the ligand-receptor interaction. nih.govresearchgate.net
Table 3: Computational Techniques for Ligand-Target Interaction Analysis
| Technique | Primary Function | Key Outputs |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. numberanalytics.comopenaccessjournals.comglobalresearchonline.net | Binding poses, binding affinity scores, key intermolecular interactions. globalresearchonline.net |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. nih.gov | Trajectories of atomic motion, stability of the complex (RMSD), flexibility of residues (RMSF), binding free energies. uinjkt.ac.id |
Biological Activity Research of 3 Methoxyisoquinolin 6 Amine and Its Analogs
Investigation of Intermolecular Interactions with Biological Targets
The interaction of isoquinoline (B145761) derivatives with specific proteins such as enzymes, receptors, and ion channels is a critical area of research to understand their mechanisms of action and to develop targeted therapies.
Isoquinoline derivatives have been identified as potent inhibitors of various enzymes, playing roles in cellular metabolism, signaling, and neurotransmission. Research has shown that these compounds can target a diverse range of enzyme classes, including oxidoreductases, hydrolases, and kinases.
Several analogs have demonstrated significant inhibitory activity against mitochondrial complex I, an enzyme crucial for cellular respiration. nih.gov Studies on 22 different isoquinoline compounds revealed that most inhibited complex I in a concentration-dependent manner. Notably, derivatives such as N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) were found to be more potent than the known inhibitor MPP+. nih.gov Lipophilicity has been suggested as an important factor for this inhibitory activity. nih.gov Other research has focused on tyrosinase, an enzyme involved in melanin (B1238610) synthesis. A series of novel isoquinoline urea (B33335)/thiourea derivatives were synthesized and all were found to inhibit tyrosinase activity. tandfonline.com Specifically, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea acted as a competitive inhibitor. tandfonline.com
The cholinesterase family of enzymes, including acetylcholinesterase (AChE), has also been a target for isoquinoline-based inhibitors. nih.gov New tetrahydro-isoquinoline derivatives have shown encouraging inhibitory action against both cholinesterases and α-glucosidase, with IC50 values in the nanomolar range, making them more active than the reference drug acarbose (B1664774) in the case of α-glucosidase. researchgate.net Furthermore, derivatives of 3-chloroisoquinolin-6-amine (B1473467) have been assessed for their kinase inhibition profiles, with some showing activity against specific kinases like p70S6Kβ. vulcanchem.com The broader isoquinoline class has also been shown to inhibit other enzymes like protein tyrosine phosphatases (PTPs) and proteases such as trypsin. vulcanchem.com
Table 1: Enzyme Inhibition by Isoquinoline Analogs
| Enzyme Target | Inhibitory Compound/Analog | Potency (IC50/Ki) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Mitochondrial Complex I | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | 0.38 mM | Concentration-dependent inhibition | nih.gov |
| Tyrosinase | 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Ki = 119.22 µM | Competitive inhibitor | tandfonline.com |
| α-Glucosidase | Novel tetrahydro-isoquinoline derivatives 5(a-d) | 9.95 to 19.25 nM | Inhibitory action | researchgate.net |
| Acetylcholinesterase (AChE) | Bisbenzylisoquinoline alkaloids | Micromolar range | Enzyme inhibition | nih.gov |
| p70S6Kβ Kinase | 3-Chloroisoquinolin-6-amine derivatives | Not specified | Kinase inhibition | vulcanchem.com |
The structural framework of isoquinoline is well-suited for interaction with a variety of cell surface and intracellular receptors. Studies have focused on designing ligands with high affinity and selectivity for specific receptor subtypes, which is crucial for minimizing off-target effects.
Derivatives of isoquinoline have shown high affinity for sigma receptors, which are implicated in psychosis. Conformationally restricted analogs, such as trans-3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz[f]isoquinoline, exhibit exceptionally high affinity (Ki of 0.25 nM) for the sigma site and are over 10,000-fold selective against the dopamine (B1211576) D2 receptor. nih.gov Adenosine (B11128) receptors are another significant target. Isoquinoline and quinazoline (B50416) urea derivatives have been developed as antagonists for the human adenosine A3 receptor. nih.gov Structure-affinity relationship studies revealed that specific substitutions on the isoquinoline and phenylurea rings could dramatically increase binding affinity, leading to the development of a potent antagonist with a Ki value of 4 nM and over 2500-fold selectivity against A1 and A2A receptors. nih.gov
Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) have also been targeted. Benzyltetrahydroisoquinolines (BTHIQs) were found to inhibit α7, α4β2, and α4β4 nACh receptor subtypes, with potency influenced by the specific receptor and the substitution patterns on the BTHIQ scaffold. uchile.cl Additionally, isoquinoline-sulfamoyl compounds have been designed as analogs of aripiprazole, displaying a multi-receptor binding profile for various serotonin (B10506) (5-HT) and dopamine (D) receptors. uj.edu.pl
Table 2: Receptor Binding Affinity of Isoquinoline Analogs
| Receptor Target | Ligand/Analog | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| Sigma Receptor | trans-3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz[f]isoquinoline | 0.25 nM | >10,000-fold vs. Dopamine D2 | nih.gov |
| Adenosine A3 Receptor | N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea | 4 nM | >2,500-fold vs. A1 and A2A | nih.gov |
| Nicotinic Acetylcholine Receptor (α4β2) | 7-O-Benzyl-N-methylcoclaurine (BBCM) | High affinity (specific value not stated) | Also potent at α7 and α4β4 subtypes | uchile.cl |
| Serotonin (5-HT) / Dopamine (D) Receptors | Isoquinoline-sulfamoyl LCAP analogs | Not specified | Multi-receptor binding profile | uj.edu.pl |
Ion channels, which are critical for controlling electrochemical gradients across cell membranes, are significant targets for isoquinoline alkaloids and their derivatives. These compounds can act as blockers, activators, or allosteric modulators of various channel types.
Several isoquinoline alkaloids, including liriodenine (B31502) and crebanine, have been identified as blockers of multiple cardiac ion channels, such as voltage-gated Na+ (NaV), Ca2+ (CaV), and K+ (KV) channels, contributing to their anti-arrhythmic properties. mdpi.com Conversely, certain endogenous isoquinoline alkaloids like tetrahydropapaveroline (B182428) and reticuline (B1680550) can act as agonists, activating Acid-Sensing Ion Channels (ASICs), which are involved in pain perception. frontiersin.org The isoquinolinesulphonamide KN-62 has been identified as a potent antagonist of the P2Z receptor, a ligand-gated cation channel, inhibiting ATP-stimulated ion influx with an IC50 of approximately 13 nM. nih.gov
The mechanism of modulation can be complex. Some alkaloids, including those from the isoquinoline class, are thought to indirectly modulate ion channel function by altering the physical properties of the surrounding lipid bilayer membrane. nih.gov Other research has shown that isoquinoline derivatives can have profound effects on intracellular ion handling. For instance, the derivative N-14 was found to exert a negative inotropic effect on heart muscle by modulating Ryanodine Receptor 2 (RyR2) channels, leading to a decrease in cytosolic Ca2+ concentration. auctoresonline.org
Table 3: Modulation of Ion Channels by Isoquinoline Analogs
| Ion Channel | Modulating Compound/Analog | Effect | Potency (IC50) | Reference |
|---|---|---|---|---|
| Voltage-Gated Na+ (NaV) Channels | Liriodenine, Crebanine | Blocker | Not specified | mdpi.com |
| Acid-Sensing Ion Channel 3 (ASIC3) | Tetrahydropapaveroline, Reticuline | Agonist (Activation) | Not specified | frontiersin.org |
| P2Z Receptor (Cation Channel) | KN-62 | Antagonist | ~13 nM | nih.gov |
| Ryanodine Receptor 2 (RyR2) | N-14 | Modulation (decreased Ca2+ release) | Not specified | auctoresonline.org |
Receptor Binding Studies and Ligand-Receptor Specificity[9],
Functional Biological Assessments (In Vitro and In Vivo Non-Human Models)
Beyond direct interaction with molecular targets, research has delved into the functional consequences of these interactions within cellular systems and whole organisms, primarily using in vitro cell cultures and in vivo non-human models.
The binding of isoquinoline derivatives to their molecular targets can trigger cascades of downstream events, leading to the modulation of complex cellular signaling pathways. These pathways are often central to processes like cell proliferation, apoptosis (programmed cell death), and inflammation.
Gold(III) complexes featuring isoquinoline derivative ligands have been shown to induce cell cycle arrest at the S-phase in cancer cells. researchgate.netnih.gov This effect is mediated by the upregulation of tumor suppressor proteins p53, p27, and p21, along with the downregulation of cyclins A and E. researchgate.netnih.gov These complexes also activate the intrinsic (mitochondrial) pathway of apoptosis, characterized by the generation of reactive oxygen species (ROS), release of calcium, and an increase in the pro-apoptotic Bax/Bak proteins relative to the anti-apoptotic Bcl-2/Bcl-xl proteins. nih.govubc.ca
The natural alkaloid berberine (B55584), an isoquinoline, has been shown to modulate multiple pathways. It can induce apoptosis and cell cycle arrest, and it also suppresses cell migration and invasion by modulating the Wnt/β-catenin signaling pathway. Furthermore, berberine can modulate inflammatory pathways by affecting Sirt1/NF-κB signaling. nih.gov Other isoquinoline derivatives have been investigated as potential inhibitors of Interleukin-1 receptor-associated kinase-4 (IRAK-4), a key enzyme in inflammatory signaling pathways such as NF-kappa B and Toll-like receptor signaling. ijiset.com
The diverse interactions of isoquinoline derivatives at the molecular and cellular levels translate into a wide range of specific biological activities, including antimicrobial, antifungal, and cytotoxic effects. These activities have been characterized in numerous preclinical studies.
Antimicrobial and Antifungal Activity: Several isoquinoline alkaloids have demonstrated potent activity against pathogenic microbes. In a study evaluating twelve such alkaloids, sanguinarine (B192314) was particularly effective against plant pathogenic fungi, with EC50 values as low as 6.96 μg/mL. nih.gov Its mechanism involves damaging the fungal cell membrane. nih.gov Synthetic derivatives have also shown promise; 2H- nih.govresearchgate.nettriazolo[4,5-g]isoquinoline-4,9-diones completely inhibited the growth of several pathogenic fungi at MIC levels between 0.8 and 12.5 µg/mL. jst.go.jp In terms of antibacterial action, isoquinoline alkaloids like chelerythrine (B190780) and sanguinarine have shown potent activity against bacteria such as P. aeruginosa and S. aureus, respectively, with MIC values of 1.9 µg/mL. mdpi.com
Cytotoxic and Anti-cancer Activity: The cytotoxic potential of isoquinoline derivatives against various cancer cell lines is an area of intense investigation. The natural alkaloid berberine has been shown to kill multiple types of human cancer cells. Polycyclic alkaloids from marine sponges, such as the njaoamines which contain an isoquinoline system, exhibited cytotoxicity against human lung, colon, and breast tumor cell lines with GI50 values in the low micromolar range (1.4 to 7.2 μM). researchgate.net In other studies, pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines, which are isosteres of the anti-cancer agent ellipticine, were evaluated for cytotoxicity against human neuroblastoma cells, where they were found to inhibit colony formation and induce markers of apoptosis like cleaved caspase-3. nih.gov
Antiviral and Antiplasmodial Activity: The bioactivity of this class extends to antiviral and anti-parasitic applications. In vitro studies have shown that isoquinoline alkaloids like berbamine (B205283) and dauricine (B190908) possess broad-spectrum activity against viruses such as HSV, HIV, and coronaviruses. mdpi.com Additionally, synthetic hybrids of 8-aminoquinoline (B160924) (an isomer of aminoisoquinoline) and tetrazole have been developed, showing potent antiplasmodial activity against P. falciparum, the parasite responsible for malaria, while maintaining low cytotoxicity against mammalian cells, indicating a favorable selectivity index. mdpi.com
Table 4: Bioactivities of Isoquinoline Analogs in Preclinical Models
| Bioactivity | Compound/Analog Class | Target Organism/Cell Line | Potency (MIC/EC50/GI50) | Reference |
|---|---|---|---|---|
| Antifungal | Sanguinarine | Magnaporthe oryzae | EC50 = 6.96 μg/mL | nih.gov |
| Antifungal | 2H- nih.govresearchgate.netTriazolo[4,5-g]isoquinoline-4,9-diones | Pathogenic fungi | MIC = 0.8–12.5 µg/mL | jst.go.jp |
| Antibacterial | Sanguinarine | S. aureus | MIC = 1.9 µg/mL | mdpi.com |
| Cytotoxic | Njaoamines | HT-29 (colon cancer) | GI50 = 1.4–6.7 μM | researchgate.net |
| Antiplasmodial | 8-Amino-6-methoxyquinoline-tetrazole hybrids | P. falciparum | IC50 = 0.324–2.68 µM | mdpi.com |
| Antiviral | Papaverine hydrochloride | HIV (in MT4 cells) | ED50 = 5.8 µM | mdpi.com |
Compound Index
Studies on Biological Response Mechanisms (e.g., Antiproliferative Effects)
Research into the biological response mechanisms of 3-methoxyisoquinolin-6-amine and its analogs has revealed significant antiproliferative effects, positioning these compounds as subjects of interest in oncology research. The isoquinoline scaffold is recognized as a "privileged scaffold" in drug design due to its presence in numerous biologically active natural products and synthetic compounds. bldpharm.comnih.gov Analogs of this compound have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular machinery. tandfonline.commdpi.com
Several isoquinoline derivatives have demonstrated potent antiproliferative activity by triggering programmed cell death, or apoptosis, in cancer cells. For instance, two novel isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of ovarian cancer cells by inducing apoptosis rather than necrosis. tandfonline.com Their mechanism involves the downregulation of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP-1, and survivin. tandfonline.com Another analog, 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082), induces apoptotic cell death in human cervical cancer cells. mdpi.com This is achieved through the activation of the spindle assembly checkpoint, leading to mitotic arrest. mdpi.com
Cell cycle arrest is another key mechanism through which isoquinoline compounds exhibit their antiproliferative properties. A study on 1-benzoyl-3,4-dihydroisoquinolines identified a series of compounds that potently inhibit the proliferation of leukemia L1210 cells, with IC50 values in the low micromolar range. beilstein-journals.org These compounds were found to arrest cells in the G1 phase of the cell cycle. beilstein-journals.org Structure-activity relationship (SAR) studies revealed that a keto-imine moiety at the C-1 position and a hydrophobic group at the C-6 position were important for this cytotoxic activity. beilstein-journals.org Similarly, CWJ-082 causes cell cycle arrest at the G2/M phase in cervical cancer cells by disrupting microtubule polymerization, which ultimately leads to apoptosis. mdpi.com
The table below summarizes the antiproliferative activities of several isoquinoline analogs against various cancer cell lines.
Table 1: Antiproliferative Activity of Selected Isoquinoline Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| B01002 | SKOV3 (Ovarian) | 7.65 (µg/mL) | tandfonline.com |
| C26001 | SKOV3 (Ovarian) | 11.68 (µg/mL) | tandfonline.com |
| 8-amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10a) | NCI-H929 (Multiple Myeloma) | 2.25 | mdpi.com |
| 8-amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10a) | U2932 (Lymphoma) | 5.86 | mdpi.com |
| 6-amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10b) | NCI-H929 (Multiple Myeloma) | >50 | mdpi.com |
| 6-O-demethylmenisporphine (4) | HL-60 (Leukemia) | 0.06 | researchgate.net |
| Dauriporphinoline (5) | HL-60 (Leukemia) | 0.23 | researchgate.net |
| 1-Benzoyl-3,4-dihydroisoquinoline (13) | L1210 (Leukemia) | < 5 | beilstein-journals.org |
| 1-Benzoyl-3,4-dihydroisoquinoline (22) | L1210 (Leukemia) | < 5 | beilstein-journals.org |
Prodrug Strategies for Isoquinoline-Based Biological Agents
The therapeutic potential of isoquinoline-based compounds is sometimes hindered by suboptimal pharmacokinetic properties, such as poor water solubility or limited ability to cross biological barriers. orientjchem.orgnih.gov To address these challenges, various prodrug strategies have been explored. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. nih.gov This approach can enhance solubility, improve bioavailability, and enable targeted drug delivery. nih.govnih.gov
A prominent and successful prodrug strategy for isoquinoline-based agents, particularly those acting as vascular disrupting agents (VDAs), is the incorporation of a phosphate (B84403) group. orientjchem.org Phenolic isoquinoline analogs, which are often lipophilic, can be converted into water-soluble phosphate ester prodrugs. orientjchem.org These phosphate groups are typically cleaved by ubiquitous cell-surface enzymes like alkaline phosphatases, releasing the active, membrane-permeable phenolic drug at the target site. orientjchem.org This strategy not only confers water solubility for easier administration but can also reduce plasma protein binding. orientjchem.org For example, the phenolic phosphate prodrugs of isoquinoline-based biaryl tubulin inhibitors were designed to improve their suitability for in vivo applications. orientjchem.org The addition of phosphate groups is a well-established method for improving the aqueous solubility of various compounds. nih.govnih.gov
Another prodrug approach involves masking amine functionalities to modulate the physicochemical properties of a drug. The amino group in many drug candidates tends to ionize under physiological conditions, which can limit passive diffusion across membranes like the blood-brain barrier (BBB). researchgate.net Various promoieties can be attached to the amine to create a temporary, more lipophilic derivative. For example, amides and carbamates have been used to mask secondary amines, although their effectiveness in enhancing BBB penetration is not universal. tandfonline.com The design of prodrugs for amines is a challenging but active area of research, with strategies aiming to suppress ionization, increase metabolic stability, and achieve tissue-specific targeting. researchgate.net While specific prodrugs for this compound have not been reported, these established strategies for the broader class of isoquinoline and amino-containing compounds provide a clear blueprint for its potential future development.
Structure Activity Relationship Sar Studies of 3 Methoxyisoquinolin 6 Amine Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of isoquinoline (B145761) derivatives is profoundly influenced by the placement and chemical nature of substituents on the isoquinoline core. ajpp.inacs.org Even minor alterations can lead to significant changes in potency, selectivity, and pharmacokinetic properties.
The following table summarizes the impact of the methoxy (B1213986) group at position 3 on the activity of select isoquinoline derivatives.
| Compound Class | Biological Target | Impact of 3-Methoxy Group |
| Benzo[g]isoquinoline-5,10-diones | Tubercular strains | Substitution at position 3, including methoxy groups, showed better anti-tubercular potency. japsonline.com |
| Nitrated Indenoisoquinolines | Topoisomerase I | A single methoxy group at the 9-position of an indenoisoquinoline afforded superior biological activity. nih.gov |
| 7-Oxygenated aporphines | Not specified | The presence of a hydroxyl or methoxy group at C-7 is a defining feature of this subclass. rsc.org |
This table is for illustrative purposes and synthesizes findings from multiple studies.
The amine group at the 6-position is another critical determinant of biological activity. This functional group can act as a hydrogen bond donor and/or acceptor, facilitating key interactions with the active site of a target protein. Furthermore, the amino group provides a convenient handle for synthetic modifications, allowing for the introduction of diverse substituents to explore the chemical space and optimize activity. For example, N-functionalization through reactions like alkylation and acylation can lead to derivatives with altered properties. vulcanchem.com
In the context of certain kinase inhibitors, the amino group at position 6 has been shown to be a versatile point for modification to enhance potency and selectivity. vulcanchem.com The ability to form specific interactions, such as hydrogen bonds, is often crucial for the inhibitory mechanism.
Modifications to the core isoquinoline scaffold itself can have profound effects on the biological profile of the resulting derivatives. ajpp.inacs.orgmdpi.com These modifications can include the introduction of additional rings, altering the aromaticity, or introducing various substituents at different positions.
For instance, the fusion of a pyrrolo ring to the isoquinoline core, creating a tricyclic system, has been explored for antibacterial properties. mdpi.com The nature and position of substituents on this tricyclic scaffold were found to be critical for activity against Gram-positive pathogens. mdpi.com Similarly, the synthesis of tetrahydroisoquinoline derivatives, where the pyridine (B92270) ring is partially saturated, leads to a more flexible structure which can be advantageous for binding to certain targets. ajpp.in
The table below highlights various modifications on the isoquinoline core and their observed effects.
| Modification | Resulting Scaffold | Impact on Biological Activity |
| Fusion of a pyrrole (B145914) ring | Pyrrolo[2,1,a]isoquinoline | Introduction of antibacterial properties against Gram-positive pathogens. mdpi.com |
| Reduction of pyridine ring | Tetrahydroisoquinoline | Increased structural flexibility, which can be beneficial for binding to specific biological targets. ajpp.in |
| Introduction of a 2-aryl group | 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Led to compounds with cytotoxic activities against various cancer cell lines. ajpp.in |
| Halogenation | 3-Chloroisoquinolin-6-amine (B1473467) | The chlorine atom at position 3 is often crucial for activity, for instance in antimalarial compounds. vulcanchem.com |
Significance of the Amine Group at Position 6[17],
Stereochemical Influences on Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on the biological activity of isoquinoline derivatives. acs.orgjapsonline.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different potencies and even different pharmacological effects.
For example, in a series of tetrahydroisoquinoline derivatives, the (R)-configuration at a specific benzylic carbon was found to be the preferred stereochemistry for potent inhibition of a particular kinase. rhhz.net The synthesis and biological evaluation of individual enantiomers are therefore crucial steps in SAR studies to identify the most active stereoisomer. researchgate.net Advanced techniques like X-ray crystallography and computational modeling are often employed to understand the conformational preferences of different isomers and how they interact with their biological targets. researchgate.netrsc.org
Development of Focused Libraries for SAR Elucidation
To systematically explore the SAR of 3-methoxyisoquinolin-6-amine derivatives, medicinal chemists often design and synthesize focused compound libraries. thermofisher.comnih.gov These libraries consist of a series of related compounds where specific parts of the molecule are systematically varied. This approach allows for a more efficient and comprehensive evaluation of the impact of different substituents and structural modifications on biological activity. researchoutreach.org
Fragment-based drug discovery (FBDD) is a powerful strategy used in this context. researchoutreach.org It involves screening smaller, less complex molecular fragments that can then be grown or merged to create more potent lead compounds. researchoutreach.org For isoquinoline derivatives, this could involve screening a library of monosubstituted isoquinolines to identify initial "hit" fragments that bind to the target. These fragments can then be elaborated or combined based on SAR insights to develop highly potent molecules. researchoutreach.org
Ligand Design Principles from SAR Insights
The culmination of SAR studies is the derivation of a set of ligand design principles. mdpi.com These principles, gleaned from the wealth of data generated, guide the rational design of new, improved analogues. For this compound derivatives, key insights might include the optimal size and electronic properties of substituents at various positions, the importance of specific hydrogen bonding interactions, and the preferred stereochemistry for target engagement.
By understanding which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to fine-tune properties like solubility and metabolic stability, researchers can more effectively design the next generation of drug candidates based on the versatile isoquinoline scaffold. rsc.orgmdpi.com
Advanced Analytical Methodologies for 3 Methoxyisoquinolin 6 Amine Research
Chromatographic Techniques for Separation and Characterization
Chromatography is a cornerstone for the purification and analysis of "3-Methoxyisoquinolin-6-amine". The choice of technique depends on the sample matrix, the required purity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of isoquinoline (B145761) derivatives. For "this compound," reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase.
Methodological Considerations:
Mobile Phase Composition: A typical mobile phase for separating isoquinoline alkaloids consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). koreascience.krresearchgate.net The pH of the aqueous phase is a critical parameter to control the ionization state of the amine group, thereby influencing retention time and peak shape. koreascience.kr For instance, using an ammonium (B1175870) acetate (B1210297) buffer can help to achieve good peak symmetry. koreascience.krresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with differing polarities within a single run. koreascience.kr
Detection Methods: Ultraviolet (UV) detection is commonly used, as the isoquinoline ring system possesses a strong chromophore. researchgate.netnih.gov The selection of an appropriate wavelength, typically around the absorbance maximum of the compound, ensures high sensitivity. For more comprehensive analysis and identification, HPLC can be coupled with a mass spectrometer (LC-MS), providing both retention time and mass-to-charge ratio information. acs.org Photodiode array (PDA) detectors can also be employed to capture the entire UV-Vis spectrum of the eluting compound, aiding in peak purity assessment and identification.
Illustrative HPLC Parameters for Isoquinoline Analysis:
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 2.5 µm) | Provides good retention and separation for moderately polar aromatic compounds. acs.org |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH adjusted) B: Acetonitrile | Buffer controls ionization and improves peak shape; acetonitrile is a common organic modifier. koreascience.krresearchgate.net |
| Elution | Gradient | Allows for the separation of a wider range of compounds with varying polarities in a reasonable time. koreascience.kr |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. researchgate.net |
| Detection | UV at ~272 nm or MS | The isoquinoline core has strong UV absorbance; MS provides structural information. acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of "this compound" by GC is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation. nih.govjfda-online.com To overcome these issues, derivatization is an essential step. nih.govjfda-online.com
Derivatization Strategy: The primary amine group in "this compound" is the main site for derivatization. Common derivatization reactions include silylation, acylation, or alkylation. jfda-online.comresearchgate.net
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. nih.gov
Acylation: Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), react with the amine to form a more volatile and thermally stable amide derivative.
GC-MS Analysis Post-Derivatization: Once derivatized, the sample can be injected into the GC-MS system. The separation is typically performed on a nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase. The temperature of the GC oven is programmed to increase gradually to elute the derivatized compound. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that can be used for identification. gdut.edu.cn
Hypothetical GC-MS Derivatization and Analysis Workflow:
| Step | Procedure | Purpose |
|---|---|---|
| Derivatization | React sample with BSTFA in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 70°C). dergipark.org.tr | To create a volatile and thermally stable TMS derivative of the analyte. |
| GC Separation | Inject the derivatized sample onto a capillary column (e.g., HP-5MS) with a temperature program. gdut.edu.cn | To separate the derivatized analyte from other components in the sample. |
| MS Detection | Analyze the eluting compound using a mass spectrometer in electron ionization (EI) mode. | To obtain a mass spectrum for structural confirmation and identification. |
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. scispace.com SFC is particularly advantageous for the analysis of polar compounds like isoquinoline alkaloids, offering faster separations and reduced organic solvent consumption compared to HPLC. acs.orgresearcher.life
Advantages of SFC for "this compound":
Analysis of Polar Compounds: While CO2 is nonpolar, the addition of polar modifiers like methanol allows for the elution and separation of polar analytes. chromatographytoday.comlcms.cz This makes SFC well-suited for a compound containing both a methoxy (B1213986) and an amine group.
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids lead to faster analysis times and higher separation efficiency. researcher.life
Orthogonality to Reversed-Phase HPLC: SFC provides a different separation mechanism compared to reversed-phase HPLC, which can be beneficial for complex sample analysis. mdpi.com
Methodological Approach: In a typical SFC method for "this compound," a stationary phase with polar characteristics, such as one modified with ethylpyridine or a diol, might be chosen to enhance retention and selectivity. researchgate.net The mobile phase would consist of supercritical CO2 with a gradient of a polar organic modifier, often methanol, containing a small amount of an additive like ammonium acetate to improve peak shape for basic compounds. chromatographytoday.com
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization[25],[26],[27],
Spectroscopic Characterization in Research
Spectroscopic techniques are indispensable for the definitive structural elucidation of "this compound."
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR would be employed to characterize "this compound."
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring environments. Key expected signals include:
A singlet for the methoxy group (-OCH₃) protons, typically in the range of δ 3.8-4.0 ppm. rsc.org
Several distinct signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the isoquinoline ring. bhu.ac.in The specific chemical shifts and coupling patterns would allow for the assignment of each proton to its position on the ring system.
A broad singlet for the amine (-NH₂) protons, the chemical shift of which can be variable and influenced by solvent and concentration. bhu.ac.in
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Expected signals would include:
A signal for the methoxy carbon around δ 55-60 ppm. mdpi.com
Multiple signals in the aromatic region (δ 100-160 ppm) for the carbons of the isoquinoline ring. Carbons attached to the nitrogen and oxygen atoms would appear at lower field (higher ppm values). libretexts.org
Predicted NMR Data for this compound:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.9 | Singlet | -OCH₃ |
| ¹H | Variable (e.g., ~4.5-5.5) | Broad Singlet | -NH₂ |
| ¹H | ~6.8-8.2 | Multiplets/Doublets/Singlets | Aromatic Protons |
| ¹³C | ~56 | - | -OCH₃ |
| ¹³C | ~105-160 | - | Aromatic Carbons |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
Electrospray Ionization Time-of-Flight (ESI-TOF): ESI is a soft ionization technique that is well-suited for polar molecules like "this compound." It typically generates a protonated molecule [M+H]⁺ in positive ion mode. The TOF analyzer then measures the mass-to-charge ratio with high accuracy. nih.govagsanalitica.com This allows for the precise determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. researchgate.net For "this compound" (C₁₀H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.
Fragmentation Analysis: In addition to the molecular ion, MS/MS experiments can be performed to induce fragmentation. For "this compound," characteristic fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of small neutral molecules like HCN. The fragmentation of the isoquinoline ring itself would also produce a characteristic pattern. miamioh.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation[3],[29],
Advanced Derivatization Strategies for Analytical Enhancement
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization of the primary amine group can enhance detectability and improve chromatographic separation.
Reagents and Protocols for Amine Functionalization
A variety of reagents can be used to functionalize the primary amine of this compound, often targeting improved detection by techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection. oup.com
Common derivatization reagents for primary amines include:
Dansyl Chloride (DnsCl): This reagent reacts with primary amines to form highly fluorescent sulfonamide derivatives, significantly enhancing detection limits in HPLC with fluorescence detection. mjcce.org.mkmjcce.org.mk The reaction is typically carried out in a basic medium. mjcce.org.mk
Naphthalene-2,3-dicarboxaldehyde (NDA): In the presence of a cyanide source, NDA reacts with primary amines to form fluorescent cyanobenz[f]isoindole (CBI) derivatives, which are suitable for sensitive detection. nih.gov
Salicylaldehyde: This reagent forms a Schiff base with primary amines, creating a derivative with enhanced UV absorbance, which can be beneficial for HPLC-UV analysis. chromatographyonline.com
Fluorescent Diazoalkanes: Reagents like 9-anthryldiazomethane (B78999) (ADAM) can react with carboxylic acids, but related fluorescent reagents can be designed to target amines for HPLC with fluorescence detection. thermofisher.com
Acylating Reagents: Reagents like trifluoroacetylimidazole can create stable halogenated derivatives that are suitable for gas chromatography with electron capture detection. mdpi.com
The choice of reagent and protocol depends on the analytical technique to be used and the specific requirements of the analysis. For example, for LC-MS analysis, reagents that introduce a readily ionizable group are preferred. nih.gov
The following table provides an overview of common derivatization reagents for amine functionalization.
| Derivatization Reagent | Target Functional Group | Detection Method | Key Advantage |
| Dansyl Chloride (DnsCl) | Primary Amines | HPLC-FLD | High fluorescence enhancement mjcce.org.mkmjcce.org.mk |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary Amines | HPLC-FLD | Forms highly fluorescent CBI derivatives nih.gov |
| Salicylaldehyde | Primary Amines | HPLC-UV | Enhanced UV absorbance chromatographyonline.com |
| Trifluoroacetylimidazole | Primary and Secondary Amines | GC-ECD | Forms stable halogenated derivatives mdpi.com |
Optimization of Derivatization Conditions for Quantitative Analysis
For accurate and reproducible quantitative analysis, the derivatization reaction conditions must be carefully optimized. Key parameters that are typically optimized include:
Reagent Concentration: A sufficient excess of the derivatization reagent is necessary to ensure complete reaction with the analyte. mjcce.org.mk
pH: The pH of the reaction mixture is often critical, especially for reactions involving amines, as it affects the nucleophilicity of the amine group. mjcce.org.mk For many amine derivatizations, a basic pH is optimal. mjcce.org.mkmjcce.org.mk
Reaction Temperature and Time: The reaction kinetics are dependent on temperature and time. Optimization aims to find the conditions that lead to a complete and rapid reaction without causing degradation of the analyte or the derivative. mjcce.org.mkmdpi.com For instance, some derivatization reactions with dansyl chloride are carried out at 60°C for 1 hour. mjcce.org.mk
Solvent: The choice of solvent can influence the reaction rate and the stability of the resulting derivative. nih.gov For example, substituting acetonitrile with dimethyl sulfoxide (B87167) has been shown to improve fluorescence stability and reaction speed for NDA derivatives. nih.gov
A systematic approach, such as a one-factor-at-a-time or a multivariate design of experiments, is often employed to find the optimal conditions. The goal is to achieve a high and reproducible derivatization yield, leading to accurate and precise quantitative results. mjcce.org.mk
X-ray Crystallography and Structural Determination of Isoquinoline Derivatives
The process involves growing a single crystal of the compound of interest, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. iucr.org
The structural information obtained from X-ray crystallography is vital for:
Confirming the chemical structure: It provides definitive proof of the connectivity of atoms and the stereochemistry of the molecule. nih.gov
Understanding intermolecular interactions: The crystal packing reveals how molecules interact with each other in the solid state, including hydrogen bonding and π-π stacking interactions. semanticscholar.orgiucr.org
Structure-activity relationship (SAR) studies: In medicinal chemistry, the precise three-dimensional structure of a molecule is essential for understanding its interaction with biological targets. researchoutreach.org
Computational modeling: The experimentally determined structure can be used as a starting point for theoretical calculations and molecular modeling studies.
While obtaining a suitable single crystal can be a challenge, the detailed structural insights provided by X-ray crystallography are unparalleled. The crystal structures of numerous isoquinoline derivatives have been reported, providing a valuable database for comparative studies. semanticscholar.orgiucr.orgrsc.org
Future Directions and Emerging Research Avenues for 3 Methoxyisoquinolin 6 Amine
Integration of Artificial Intelligence and Machine Learning in Isoquinoline (B145761) Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and cost-effective. mednexus.orgfarmaciajournal.com These computational tools can be applied at multiple stages, from initial drug design and screening to predicting pharmacokinetic properties. nih.govresearchgate.net In the context of isoquinoline research, AI and ML models are being developed to screen vast virtual libraries of molecules, predict their bioactivity, and even design novel compounds de novo. mednexus.org
Accelerate Hit Identification: ML algorithms can be trained on existing data for known isoquinoline derivatives to predict the potential biological activities of novel compounds derived from the 3-Methoxyisoquinolin-6-amine core. This allows for the rapid screening of millions of virtual compounds, prioritizing the most promising candidates for synthesis and testing. mednexus.org
Optimize Lead Compounds: Generative chemistry models can design new molecules based on the this compound scaffold, optimized for specific properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netannualreviews.org
Predict Drug-Target Interactions: Advanced algorithms like deep learning can predict the binding affinity between a ligand and its protein target. farmaciajournal.com This could be used to identify the most likely biological targets for derivatives of this compound, guiding experimental validation and elucidating their mechanism of action.
| AI/ML Application | Potential Impact on this compound Research |
| Virtual Screening | Rapidly identifies derivatives with high predicted activity, reducing time and cost of initial discovery. mednexus.org |
| De Novo Design | Generates novel, optimized molecular structures based on the core scaffold for enhanced therapeutic potential. researchgate.net |
| Property Prediction | Forecasts pharmacokinetic and toxicological profiles, enabling early-stage selection of more drug-like candidates. nih.gov |
| Target Prediction | Narrows down potential biological targets for mechanism-of-action studies. farmaciajournal.com |
Multicomponent Reaction Strategies for Complex 3-Methoxyisoquinoline (B3108412) Scaffolds
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product that incorporates most or all of the starting materials. frontiersin.orgmdpi.com This approach offers high atom economy, step efficiency, and the ability to rapidly generate libraries of structurally diverse molecules. nih.govnih.gov The use of MCRs is particularly valuable in diversity-oriented synthesis (DOS), a strategy aimed at exploring novel chemical space to identify new biological functions. nih.gov
For this compound, MCRs represent a promising avenue for creating complex and diverse scaffolds. The amine functionality of the molecule makes it an ideal substrate for a variety of named MCRs, such as the Ugi and Biginelli reactions. frontiersin.org Future research could focus on:
Developing Novel MCRs: Designing new MCRs that specifically utilize this compound as a key building block to access unique heterocyclic systems that are difficult to synthesize via traditional methods.
Library Synthesis: Employing established MCRs to rapidly synthesize a large library of derivatives. For example, reacting this compound with an aldehyde, an isocyanide, and a carboxylic acid in an Ugi four-component reaction would generate a diverse set of amides for biological screening. frontiersin.org
Post-MCR Modifications: Using the complex products of MCRs as intermediates for further cyclization or functionalization reactions, leading to even greater molecular complexity and the creation of polycyclic systems with drug-like properties. nih.gov
Exploration of Novel Biological Targets for Isoquinoline Derivatives
While isoquinoline alkaloids have a long history as therapeutic agents, modern research continues to uncover novel biological targets for this privileged scaffold. semanticscholar.orgnih.gov Fragment-based drug discovery (FBDD) and high-throughput screening have identified isoquinoline derivatives as potent modulators of targets previously unassociated with this chemical class. researchoutreach.org
Emerging research indicates that isoquinoline derivatives are active against a range of novel targets, including:
Protein Kinases: Specific disubstituted isoquinolines have been identified as inhibitors of Protein Kinase C ζ (PKCζ), a novel target for treating inflammatory conditions like rheumatoid arthritis. researchoutreach.orgacs.org
Immunomodulatory Enzymes: Novel isoquinoline derivatives have shown potent dual inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in cancer immunotherapy. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Certain isoquinoline-bearing compounds have demonstrated inhibitory activity against FGFR1, a potential target in cancer therapy. pensoft.net
The this compound scaffold is a prime candidate for exploring these and other novel targets. By systematically modifying its structure, researchers can create focused libraries aimed at modulating the activity of kinases, epigenetic enzymes, and protein-protein interactions, thereby expanding the therapeutic potential beyond traditional applications. rsc.org
Development of Advanced Analytical Platforms for Real-Time Monitoring
The characterization and quantification of isoquinoline derivatives in complex biological matrices are critical for preclinical and clinical development. Advances in analytical chemistry provide powerful tools for this purpose. Techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and capillary electrophoresis offer high sensitivity, selectivity, and throughput. researchgate.netnih.govdoi.org
For future studies involving derivatives of this compound, these advanced platforms will be indispensable for:
Pharmacokinetic Analysis: Accurately measuring the concentration of the parent drug and its metabolites in plasma and tissues over time to determine its ADME profile. nih.gov
Metabolite Identification: Identifying the chemical structures of metabolites formed in vivo, which is crucial for understanding the drug's metabolic fate and potential for drug-drug interactions.
High-Throughput Quantification: Modern methods like UHPLC with multiple reaction monitoring (MRM) allow for the rapid and simultaneous quantification of multiple analytes, which is essential for screening studies and quality control of herbal medicines containing isoquinoline alkaloids. researchgate.netnih.gov
The development of validated, high-sensitivity analytical methods will be a prerequisite for advancing any promising derivative of this compound through the drug development pipeline.
Design of Next-Generation Probes for Biological Target Identification
Identifying the specific molecular target of a bioactive compound is often a major bottleneck in drug discovery. rsc.org Chemical probes are small molecules designed to bind to a specific protein target, enabling its identification and functional interrogation. nih.gov Photoaffinity labeling (PAL) is a powerful technique in this area, where a probe is equipped with a photoactivatable group that, upon light irradiation, forms a covalent bond with its target protein, allowing for subsequent identification via proteomics. mdpi.com
Future research can focus on transforming bioactive derivatives of this compound into next-generation chemical probes by:
Incorporating Photoactivatable Moieties: Synthetically modifying a potent derivative to include a diazirine or benzophenone (B1666685) group, which are common photoactivatable functions. mdpi.com
Attaching a Reporter Tag: Including a clickable handle, such as an alkyne or azide, which allows for the subsequent attachment of a fluorescent dye or biotin (B1667282) via click chemistry for visualization and enrichment. mdpi.com
Chemoproteomic Profiling: Using these newly designed probes in cell lysates or live cells to covalently label their protein targets. The labeled proteins can then be identified using quantitative mass spectrometry, definitively linking the compound's therapeutic effect to a specific molecular target. rsc.org
This approach will be critical for elucidating the mechanism of action of novel bioactive compounds derived from the this compound scaffold and validating their targets for therapeutic intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
